An In-depth Technical Guide to 3-Chloro-2-hydroxybenzaldehyde (CAS: 1927-94-2)
An In-depth Technical Guide to 3-Chloro-2-hydroxybenzaldehyde (CAS: 1927-94-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxybenzaldehyde, a key aromatic aldehyde intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic characterization, safety and handling information, and a review of its current and potential applications in research and development.
Chemical and Physical Properties
3-Chloro-2-hydroxybenzaldehyde, also known as 3-Chlorosalicylaldehyde, is a yellow solid organic compound.[1][2] It is characterized by a benzaldehyde scaffold substituted with a hydroxyl group at position 2 and a chlorine atom at position 3.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile building block in organic synthesis.[3] The compound is hygroscopic and should be stored in a dry, dark place at room temperature.[4][5] It is soluble in various organic solvents like ethanol, ether, acetone, chloroform, and DMSO, but has poor solubility in water.[1][4][5]
Table 1: Physicochemical Properties of 3-Chloro-2-hydroxybenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 1927-94-2 | [1] |
| Molecular Formula | C₇H₅ClO₂ | [1][3] |
| Molecular Weight | 156.57 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder/solid | [1][3] |
| Melting Point | 42-44 °C or 52-56 °C | [4][6] |
| Boiling Point | 63 °C at 5 mmHg | [4][5] |
| Density | 1.404 g/cm³ (Predicted) | [1][5] |
| pKa | 6.70 ± 0.10 (Predicted) | [1][5] |
| Flash Point | 77.2 °C | [1] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform, DMSO; Insoluble in water. | [1][4][5] |
| InChI | InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | [3][6] |
| SMILES | C1=CC(=C(C(=C1)Cl)O)C=O | [3] |
Synthesis and Experimental Protocols
The synthesis of 3-Chloro-2-hydroxybenzaldehyde can be achieved through several methods. The most common routes involve the formylation of 2-chlorophenol.
Reimer-Tiemann Reaction
One established method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol using chloroform in a basic solution.[3]
Experimental Protocol: Synthesis via Reimer-Tiemann Reaction [7]
-
Materials:
-
o-Chlorophenol (126 g, 0.98 mol)
-
Sodium hydroxide (266 g, 6.65 mol)
-
Chloroform (262 g, 2.20 mol)
-
6 N Sulfuric acid
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Deionized water
-
-
Procedure:
-
Prepare a sodium hydroxide solution by dissolving 266 g of NaOH in 1000 mL of water in a 3000 mL round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser.
-
Warm the solution to 60°C and add 126 g of o-chlorophenol.
-
Slowly add 262 g of chloroform over a period of one hour.
-
Stir the mixture at 60°C for an additional two hours.
-
Increase the temperature to 80°C and maintain for sixteen hours.
-
Distill off the excess chloroform.
-
Acidify the reaction mixture with 6 N sulfuric acid.
-
Perform steam distillation on the acidified mixture.
-
Extract the distillate (approximately 6 liters) with diethyl ether.
-
Dry the ethereal solution with anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain a yellow oil.
-
To separate the desired product from the 3-chloro-4-hydroxybenzaldehyde isomer, add the oil to 500 mL of vigorously stirred hexane. The 4-hydroxy isomer will precipitate as a white solid and can be removed by filtration.
-
Evaporate the hexane filtrate under reduced pressure. The remaining oil will crystallize upon standing at room temperature for 24 hours to yield 3-Chloro-2-hydroxybenzaldehyde.
-
Formylation with Formaldehyde
Another synthetic route involves the reaction of 2-chlorophenol with formaldehyde.[8]
-
Reagents: 2-chlorophenol, formaldehyde, MgCl₂, Triethylamine (Et₃N)
-
Solvent: Acetonitrile
-
Conditions: Heating for 3.5 hours
-
Yield: 87%
Spectroscopic Data
Detailed, verified spectroscopic data for 3-Chloro-2-hydroxybenzaldehyde is not consistently available across public databases. However, based on its chemical structure, the following spectral characteristics are expected:
Table 2: Expected Spectroscopic Features
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehyde proton (-CHO) | ~9.8-10.0 ppm (singlet) |
| Aromatic protons (Ar-H) | ~6.9-7.6 ppm (multiplets) | |
| Hydroxyl proton (-OH) | Broad singlet, variable shift | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~190-195 ppm |
| Aromatic carbons | ~115-160 ppm | |
| FT-IR | O-H stretch (phenolic) | 3100-3300 cm⁻¹ (broad) |
| C-H stretch (aromatic) | ~3050 cm⁻¹ | |
| C=O stretch (aldehyde) | ~1650-1680 cm⁻¹ | |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |
| C-Cl stretch | ~700-800 cm⁻¹ | |
| Mass Spec. | Molecular Ion Peak (M⁺) | m/z 156 and 158 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
Applications in Research and Drug Development
3-Chloro-2-hydroxybenzaldehyde serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8]
Synthesis of Heterocyclic Compounds
It can be used to synthesize coumarin derivatives, such as 8-chloro-chromen-2-one, through reaction with acetic anhydride.[8]
Precursor for Schiff Bases
The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[1] These Schiff bases and their metal complexes are of significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[9]
Experimental Protocol: General Synthesis of Schiff Bases [1]
-
Materials:
-
3-Chloro-2-hydroxybenzaldehyde
-
A primary amine (e.g., an aniline or an amino acid)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve 3-Chloro-2-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
In a separate vessel, dissolve an equimolar amount of the primary amine in the same solvent.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product, if solid, will often precipitate and can be collected by filtration, followed by washing and recrystallization for purification.
-
Biological and Pharmacological Potential
While primarily a synthetic intermediate, 3-Chloro-2-hydroxybenzaldehyde itself has been noted for potential antimicrobial and antioxidant properties.[1][8] Derivatives of this compound are actively being investigated for various therapeutic applications. For instance, related salicylaldehyde derivatives have been used to create compounds with antibacterial, antifungal, and anticancer activities.[10]
The mechanism of antimicrobial action for many aldehydes involves the disruption of microbial cell membranes and interference with essential cellular enzymes.[11] The antioxidant activity is likely attributed to the phenolic hydroxyl group, which can act as a radical scavenger.
Safety and Handling
3-Chloro-2-hydroxybenzaldehyde is classified as an irritant.[1][6] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6]
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from[6].
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Conclusion
3-Chloro-2-hydroxybenzaldehyde (CAS 1927-94-2) is a valuable and versatile chemical intermediate. Its trifunctional nature—possessing an aldehyde, a hydroxyl group, and a chlorine atom on an aromatic ring—provides multiple reaction sites for the synthesis of a diverse range of more complex molecules. While its own biological activity is of interest, its primary role in drug discovery and development is as a foundational building block for creating novel therapeutic agents, particularly through the formation of Schiff bases and other heterocyclic systems. Researchers and scientists should handle this compound with appropriate safety precautions due to its irritant nature. Further exploration of its derivatives is likely to yield new compounds with significant pharmacological potential.
References
- 1. rsc.org [rsc.org]
- 2. 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem [benchchem.com]
- 3. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chlor-2-hydroxybenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) IR2 spectrum [chemicalbook.com]
- 10. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 13C NMR spectrum [chemicalbook.com]
